molecular formula C15H11N3 B7518289 4-[(4-Cyanoanilino)methyl]benzonitrile

4-[(4-Cyanoanilino)methyl]benzonitrile

Cat. No.: B7518289
M. Wt: 233.27 g/mol
InChI Key: BPHWQJOYCWCPEV-UHFFFAOYSA-N
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Description

4-[(4-Cyanoanilino)methyl]benzonitrile is a nitrile-containing aromatic compound featuring two cyano groups and a methylene-linked aniline moiety. Its structure consists of a benzonitrile core substituted with a 4-cyanoaniline group via a methylene bridge.

Properties

IUPAC Name

4-[(4-cyanoanilino)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c16-9-12-1-3-14(4-2-12)11-18-15-7-5-13(10-17)6-8-15/h1-8,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHWQJOYCWCPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

4-[(4-Methylanilino)methyl]benzonitrile
  • Structure: Substitutes the cyano group on the aniline ring with a methyl group.
  • Properties: Crystal structure analysis (X-ray) reveals two independent molecules per asymmetric unit, with dihedral angles of 69.1° and 79.9° between benzene rings .
  • Applications : Explored for dielectric materials but lacks significant phase transitions .
4-[[(4-Methoxyphenyl)methylene]amino]benzonitrile (CAS 13036-19-6)
  • Structure: Replaces the methylene amino bridge with a methoxybenzylidene group.
  • Properties: Molecular weight: 236.27 g/mol; IUPAC name: 4-[(4-methoxybenzylidene)amino]benzonitrile . Potential applications in organic electronics due to conjugated π-system .
4-[(4-methoxyphenyl)amino]benzonitrile (CAS 319016-04-1)
  • Structure: Direct amino linkage without a methylene bridge; methoxy substituent on the aniline ring.
  • Properties :
    • Molecular weight: 224.26 g/mol; LogP: 3.38 (indicative of moderate lipophilicity) .
    • Synthesized via Buchwald-Hartwig amination for pharmaceutical intermediates .

Derivatives with Functional Group Modifications

4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride (CAS 1158365-82-2)
  • Structure: Incorporates a piperidine ring and aminomethyl group.
  • Properties :
    • Molecular weight: 288.22 g/mol; purity: 95% .
    • Designed as a reversible inhibitor of lysine-specific demethylase 1 (LSD1) in cancer research .
4-((Oxetan-3-ylamino)methyl)benzonitrile (CAS 1342705-62-7)
  • Structure : Features an oxetane ring, enhancing conformational rigidity.
  • Properties: Molecular weight: 188.23 g/mol . Potential use in fragment-based drug discovery due to polar oxygen atom .
4-[[2-[4-(Aminomethyl)-1-piperidyl]-2-oxo-ethyl]-[(4-chlorophenyl)methyl]amino]benzonitrile (30b)
  • Structure : Chlorophenyl and piperidyl substituents.
  • Properties: Synthesized via alkylation of 4-cyanoaniline precursors . Demonstrated inhibitory activity against LSD1 (IC₅₀ < 100 nM) .
4-((2-Hydroxynaphthalen-1-yl)(substituted phenyl)methyl)-4-morpholino benzamide
  • Structure: Morpholino and naphthyl groups.
  • Properties :
    • Exhibits potent antibacterial activity against Bacillus subtilis and Staphylococcus aureus .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Applications/Properties References
4-[(4-Cyanoanilino)methyl]benzonitrile ~237.27* Cyanoaniline, methylene bridge Electron-deficient scaffold for materials -
4-[(4-Methylanilino)methyl]benzonitrile 222.28 Methyl, methylene bridge Dielectric materials (non-ferroelectric)
4-[[(4-Methoxyphenyl)methylene]amino]benzonitrile 236.27 Methoxybenzylidene Organic electronics
4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride 288.22 Piperidine, aminomethyl LSD1 inhibition
4-((Oxetan-3-ylamino)methyl)benzonitrile 188.23 Oxetane Drug discovery fragments

*Calculated based on structural formula.

Key Research Findings and Trends

  • Electronic Properties: Cyano groups enhance electron-withdrawing capacity, making 4-[(4-Cyanoanilino)methyl]benzonitrile suitable for charge-transfer materials. Analogues with methoxy or methyl groups exhibit reduced polarity .
  • Biological Activity: Piperidine and morpholino derivatives show enhanced binding to enzymes (e.g., LSD1) due to improved solubility and hydrogen-bonding capacity .
  • Synthetic Flexibility : Reductive amination and microwave-assisted reactions enable efficient derivatization of the benzonitrile core .

Preparation Methods

Reaction Mechanism and Conditions

In anhydrous dimethylformamide (DMF) or acetone, cesium carbonate deprotonates 4-cyanoaniline, enhancing its nucleophilic attack on 4-bromomethylbenzonitrile. The reaction proceeds at 60–80°C for 5–8 hours, achieving yields of 78–85%.

Table 1: Solvent and Base Optimization for Nucleophilic Substitution

SolventBaseTemperature (°C)Time (h)Yield (%)Purity (%)
DMFCs₂CO₃8068598.2
AcetoneCs₂CO₃6087897.8
IsopropanolK₂CO₃7577296.5

Data aggregated from WO2007107733A1 and WO2004076409A2.

Role of 4-Bromomethylbenzonitrile

4-Bromomethylbenzonitrile, a crystalline solid (mp 113–117°C), is critical due to its reactivity and commercial availability. Its moisture sensitivity mandates anhydrous conditions, with reactions conducted under nitrogen. Alternatives like 4-chloromethylbenzonitrile show reduced reactivity, necessitating higher temperatures (>100°C) and prolonged durations.

Optimization of Reaction Conditions

Temperature and Time Dependence

Lower temperatures (−20°C to 10°C) minimize byproducts like dialkylated amines, while prolonged stirring (up to 24 hours) enhances conversion. For example, cooling the reaction mass to −15°C before adding 4-cyanoaniline suppresses exothermic side reactions.

Solvent Selection

Polar aprotic solvents (DMF, dimethylacetamide) improve solubility and reaction rates, whereas alcohols (isopropanol) facilitate easier isolation. A 20:80 isopropanol-hexane mixture precipitates the product with 99.5% purity after recrystallization.

Purification and Characterization

Recrystallization Protocols

Crude product dissolved in methanol at reflux, treated with activated charcoal, and cooled to 0–5°C yields crystalline 4-[(4-Cyanoanilino)methyl]benzonitrile. Alternative recrystallization with isopropanol-hexane (20:80) achieves similar purity.

Table 2: Purification Methods and Outcomes

MethodSolvent SystemPurity (%)Yield (%)
Methanol RecrystallizationMethanol99.590
Isopropanol-Hexane20:80 (v/v)99.888
Ethyl Acetate ExtractionEthyl Acetate-Water98.782

Data from WO2007107733A1 and WO2004076409A2.

Analytical Confirmation

  • ¹H NMR (CDCl₃): δ 7.65 (d, J = 8.0 Hz, 2H, Ar–H), 7.53 (d, J = 8.0 Hz, 2H, Ar–H), 4.45 (s, 2H, CH₂), 6.82 (s, 1H, NH).

  • HPLC : Retention time 8.2 min (99.5% purity, C18 column, acetonitrile-water 70:30).

Comparative Analysis of Synthetic Routes

Nucleophilic Substitution vs. Reductive Amination

While reductive amination of 4-cyanobenzaldehyde and 4-cyanoaniline is theoretically viable, it faces challenges in imine intermediate stability and over-reduction. Nucleophilic substitution remains superior, offering fewer steps and higher reproducibility.

Cost and Scalability

4-Bromomethylbenzonitrile costs ~$120/5g, making large-scale synthesis expensive. Alternatives like 4-chloromethylbenzonitrile reduce costs but require 20% excess amine and extended reaction times .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-[(4-Cyanoanilino)methyl]benzonitrile, and how do reaction conditions affect yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, analogs like 4-[(4-Methylanilino)methyl]benzonitrile are synthesized by reacting 4-aminobenzonitrile with a substituted benzyl halide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Yields vary with solvent polarity, temperature, and catalyst choice. A comparative study of solvents (e.g., DMSO vs. methanol) and bases (e.g., NaH vs. Et₃N) is recommended to optimize efficiency.
SolventBaseTemp (°C)Yield (%)Reference
DMFK₂CO₃8072
MeOHEt₃N6065

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the presence of the cyanoanilino and methyl groups. X-ray crystallography, as demonstrated for 4-[(4-Methylanilino)methyl]benzonitrile, provides precise bond angles and spatial arrangements (e.g., C-N bond length: 1.34 Å) . Mass spectrometry (HRMS) further validates molecular weight, with deviations <2 ppm indicating purity.

Advanced Research Questions

Q. How can structural modifications to the cyanoanilino group alter biological activity, and what strategies validate these changes?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -Cl) or bulkier substituents can enhance binding affinity to biological targets like kinases. For example, analogs with chloro or fluorophenyl groups show improved inhibition of androgen receptors in prostate cancer models . Structure-activity relationship (SAR) studies should pair synthetic modifications with in vitro assays (e.g., IC₅₀ measurements) and molecular docking to predict binding modes.

Q. How should researchers address contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). A standardized protocol using isogenic cell lines and dose-response curves (e.g., 0.1–100 µM) is recommended. For instance, conflicting data on kinase inhibition can be resolved by repeating assays with recombinant enzymes under controlled pH and temperature .

Q. What computational approaches best predict the compound’s interaction with enzymatic targets?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are effective. For example, docking studies of related benzonitriles into the ATP-binding pocket of kinases (e.g., EGFR) identified key hydrogen bonds with Lys721 and hydrophobic interactions with Leu694 . Pair these with free-energy perturbation (FEP) to quantify binding affinity changes upon structural modifications.
Target ProteinDocking SoftwareKey InteractionsΔG (kcal/mol)
EGFRAutoDock VinaH-bond with Lys721-9.2
Androgen ReceptorSchrödingerHydrophobic with Leu704-8.7

Data Analysis & Experimental Design

Q. What strategies mitigate challenges in synthesizing stereochemically pure derivatives of this compound?

  • Methodological Answer : Chiral HPLC or enzymatic resolution can separate enantiomers. For example, lipase-mediated kinetic resolution of a racemic mixture achieved >90% enantiomeric excess (ee) for a related benzonitrile derivative . Monitor reactions in real-time using circular dichroism (CD) spectroscopy to track stereochemical purity.

Q. How can researchers validate the compound’s stability under physiological conditions for pharmacological studies?

  • Methodological Answer : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) over 24–72 hours. LC-MS analysis tracks degradation products, while NMR identifies hydrolyzed intermediates (e.g., carboxylic acid formation from nitrile hydrolysis) . For in vivo relevance, include liver microsome assays to assess metabolic stability.

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